molecular formula C20H22N2O7 B11605659 3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11605659
M. Wt: 402.4 g/mol
InChI Key: PBNUBEIHHNXYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyran ring can be formed through a cyclization reaction involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for research .

Properties

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

3-O'-ethyl 5-O'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C20H22N2O7/c1-4-27-18(24)15-16(21)29-11(2)14(17(23)28-10-9-26-3)20(15)12-7-5-6-8-13(12)22-19(20)25/h5-8H,4,9-10,21H2,1-3H3,(H,22,25)

InChI Key

PBNUBEIHHNXYJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OCCOC)C)N

Origin of Product

United States

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